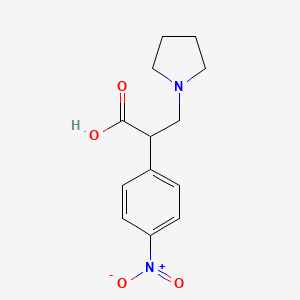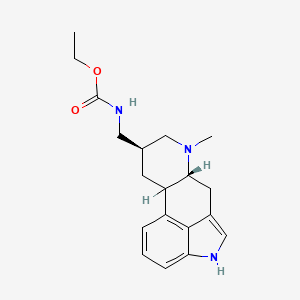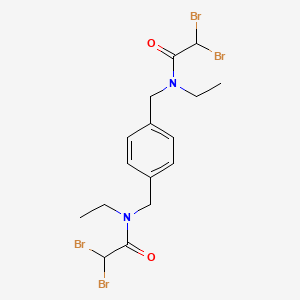
3-(Bromo(phenylsulfonyl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromo(phenylsulfonyl)methyl)benzonitrile is an organic compound with the molecular formula C14H10BrNO2S. It is characterized by the presence of a bromine atom, a phenylsulfonyl group, and a benzonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromo(phenylsulfonyl)methyl)benzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 3-(phenylsulfonyl)methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromo(phenylsulfonyl)methyl)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
3-(Bromo(phenylsulfonyl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Bromo(phenylsulfonyl)methyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the phenylsulfonyl group can participate in various oxidative processes. The nitrile group can be reduced to form amines, which are valuable intermediates in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)benzonitrile: Lacks the phenylsulfonyl group, making it less reactive in certain oxidative reactions.
3-(Phenylsulfonyl)methylbenzonitrile: Lacks the bromine atom, limiting its use in substitution reactions.
Uniqueness
3-(Bromo(phenylsulfonyl)methyl)benzonitrile is unique due to the presence of both a bromine atom and a phenylsulfonyl group, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations compared to its analogs .
Propriétés
| 41037-82-5 | |
Formule moléculaire |
C14H10BrNO2S |
Poids moléculaire |
336.21 g/mol |
Nom IUPAC |
3-[benzenesulfonyl(bromo)methyl]benzonitrile |
InChI |
InChI=1S/C14H10BrNO2S/c15-14(12-6-4-5-11(9-12)10-16)19(17,18)13-7-2-1-3-8-13/h1-9,14H |
Clé InChI |
HTRHSHLIGDKBTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







